Product packaging for rac-2',3'4'-Trimethyl Ketoprofen(Cat. No.:CAS No. 1785760-29-3)

rac-2',3'4'-Trimethyl Ketoprofen

Cat. No.: B585906
CAS No.: 1785760-29-3
M. Wt: 296.366
InChI Key: CQBNHIWRSOGPEM-UHFFFAOYSA-N
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Description

rac-2',3'4'-Trimethyl Ketoprofen is a chemical compound identified as a qualified impurity of Ketoprofen, a non-steroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties . As a pharmaceutical impurity, this compound serves as a critical reference standard in analytical research and development. Its primary application is in quality control and assurance processes, where it is used to develop, validate, and ensure the accuracy of analytical methods for the quantification and identification of trace impurities in Ketoprofen active pharmaceutical ingredients (APIs) and finished drug products . The molecular formula for this impurity is C 19 H 20 O 3 , and it has a molecular weight of 296.37 g/mol . The parent drug, Ketoprofen, exerts its therapeutic effects primarily by inhibiting the cyclooxygenase enzymes COX-1 and COX-2, which are involved in prostaglandin synthesis . Research into its specific enantiomer, S-(+)-ketoprofen, also suggests that its antinociceptive (pain-blocking) effects may involve serotonergic mechanisms within the central nervous system . This product, this compound, is intended For Research Use Only and is strictly not meant for diagnosis, therapeutic use, or human consumption. It should be handled by qualified laboratory personnel only. Proper storage recommendations are at 2-8°C in a refrigerator .

Properties

CAS No.

1785760-29-3

Molecular Formula

C19H20O3

Molecular Weight

296.366

IUPAC Name

2-[3-(2,3,4-trimethylbenzoyl)phenyl]propanoic acid

InChI

InChI=1S/C19H20O3/c1-11-8-9-17(13(3)12(11)2)18(20)16-7-5-6-15(10-16)14(4)19(21)22/h5-10,14H,1-4H3,(H,21,22)

InChI Key

CQBNHIWRSOGPEM-UHFFFAOYSA-N

SMILES

CC1=C(C(=C(C=C1)C(=O)C2=CC(=CC=C2)C(C)C(=O)O)C)C

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of Rac 2 ,3 ,4 Trimethyl Ketoprofen

Targeted Synthesis of Methyl-Substituted Benzophenone (B1666685) Precursors

The foundational step in the synthesis of rac-2',3',4'-Trimethyl Ketoprofen (B1673614) is the construction of a benzophenone scaffold bearing a specific trimethyl substitution pattern. This is most commonly achieved through electrophilic aromatic substitution reactions.

Friedel-Crafts Acylation Strategies

The primary method for synthesizing the required benzophenone precursor, phenyl(2,4,5-trimethylphenyl)methanone (B1590786), is the Friedel-Crafts acylation. rsc.org This classic reaction involves the acylation of an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst. libretexts.orgnih.gov

In a typical procedure, 1,2,4-trimethylbenzene (B165218) (pseudocumene) is reacted with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). libretexts.orgchemguide.co.uk The reaction proceeds via the formation of an acylium ion from the benzoyl chloride and AlCl₃, which then acts as the electrophile in the substitution reaction with the electron-rich 1,2,4-trimethylbenzene ring. The methyl groups on the aromatic ring are activating and direct the incoming acyl group. Due to steric hindrance, the acylation predominantly occurs at the less hindered position, leading to the formation of phenyl(2,4,5-trimethylphenyl)methanone. stackexchange.com

A general representation of this Friedel-Crafts acylation is as follows:

Reactant 1 Reactant 2 Catalyst Product
1,2,4-Trimethylbenzene Benzoyl Chloride AlCl₃ Phenyl(2,4,5-trimethylphenyl)methanone

Modification of Benzophenone Scaffold

While direct acylation is the most straightforward approach, modifications to a pre-existing benzophenone scaffold can also be envisioned. However, this is generally a less common strategy for this specific substitution pattern due to the ready availability of the starting materials for Friedel-Crafts acylation.

Introduction of Propanoic Acid Moiety

Once the phenyl(2,4,5-trimethylphenyl)methanone precursor is obtained, the next critical step is the introduction of the propanoic acid group to the unsubstituted phenyl ring to yield rac-2',3',4'-Trimethyl Ketoprofen.

Carbonylation and Hydrolysis Reactions

A prevalent method for introducing the propanoic acid moiety involves a series of reactions starting with the functionalization of the benzophenone precursor. This often begins with a reaction to introduce a handle for subsequent carbonylation. For instance, a halogenation reaction on the unsubstituted phenyl ring of phenyl(2,4,5-trimethylphenyl)methanone can provide a starting point.

Following the introduction of a suitable leaving group (e.g., a bromine atom), a palladium-catalyzed carbonylation reaction can be employed. This reaction introduces a carbonyl group, typically in the form of an ester, by reacting the aryl halide with carbon monoxide and an alcohol. Subsequent hydrolysis of the resulting ester under acidic or basic conditions yields the desired carboxylic acid.

Alternative Synthetic Routes to the Core Structure

Alternative routes to the core structure of profens, a class of compounds to which rac-2',3',4'-Trimethyl Ketoprofen belongs, have been explored. These can include multi-step sequences involving Grignard reactions and subsequent oxidation. For example, a Grignard reagent can be prepared from a brominated aromatic precursor, which then reacts with an appropriate aldehyde to form a secondary alcohol. This alcohol is then oxidized to the corresponding ketone. Following the formation of the benzophenone core, the propanoic acid moiety is introduced, often through a sequence of reactions such as conversion to a nitrile followed by hydrolysis.

Derivatization Strategies for Research Applications

The structural scaffold of rac-2',3',4'-Trimethyl Ketoprofen, featuring a carboxylic acid, a ketone, and a polysubstituted aromatic system, presents multiple sites for chemical modification. These derivatization strategies are pivotal for developing new molecular probes, reference standards, and potentially, new therapeutic agents.

Esterification and Amidation Reactions for Molecular Modification

The carboxylic acid moiety of rac-2',3',4'-Trimethyl Ketoprofen is a prime target for derivatization through esterification and amidation. These reactions are fundamental in medicinal chemistry for altering a molecule's physicochemical properties, such as lipophilicity, solubility, and metabolic stability.

Esterification: The conversion of the carboxylic acid to an ester can be achieved through various established methods. A common approach involves the reaction of the parent acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or thionyl chloride. For instance, the synthesis of ketoprofen methyl ester is a well-documented procedure that could be analogously applied. epfl.ch Another effective method is the use of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). epfl.ch Research on ketoprofen has demonstrated the synthesis of various ester prodrugs, including those with tropine, which can enhance the molecule's affinity for specific biological targets. vu.nl The synthesis of such esters from rac-2',3',4'-Trimethyl Ketoprofen could be explored to investigate the impact of the trimethylbenzoyl moiety on prodrug activation and efficacy.

Amidation: The formation of amides from the carboxylic acid group is another critical modification. This can be accomplished by first converting the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride or oxalyl chloride, followed by reaction with a primary or secondary amine. mdpi.comsrce.hr A more direct approach involves the use of peptide coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or benzotriazole-based reagents, which facilitate amide bond formation under mild conditions. srce.hrnih.gov The synthesis of a wide array of ketoprofen amides, including those with heterocyclic amines like pyrrolidine (B122466) and piperidine, has been reported, showcasing the versatility of this reaction. mdpi.com These methodologies are directly applicable to rac-2',3',4'-Trimethyl Ketoprofen for creating novel amide derivatives for research purposes.

Derivative TypeReagents and Conditions (by analogy from Ketoprofen)Potential ApplicationReference(s)
Esters Alcohol, Acid Catalyst (e.g., H₂SO₄) or DCC/DMAPProdrug development, modification of lipophilicity epfl.chvu.nl
Amides Thionyl Chloride then Amine or EDC/HOBt, AmineCreation of novel bioactive compounds, prodrugs mdpi.comsrce.hr

Functional Group Interconversions for Scaffold Exploration

Beyond the carboxylic acid, the ketone functional group and the aromatic rings of rac-2',3',4'-Trimethyl Ketoprofen offer opportunities for further chemical manipulation.

The ketone can be reduced to a secondary alcohol, which can then be further functionalized. For example, selective reduction of ketoprofen to its corresponding alcohol has been achieved, and this alcohol can serve as a precursor for further derivatization, such as the formation of carbamates. nih.gov The resulting chiral center at the benzylic alcohol position adds another layer of complexity and potential for stereoselective investigations.

The aromatic rings, although substituted, could potentially undergo further electrophilic aromatic substitution reactions, though the existing electron-donating methyl groups and the deactivating benzoyl group would direct incoming electrophiles to specific positions. Halogenation of the parent ketoprofen structure has been reported, leading to derivatives with altered biological activity profiles. nih.gov

Development of Hybrid Molecular Architectures

A contemporary strategy in drug discovery is the creation of hybrid molecules, which combine two or more pharmacophores to achieve a synergistic or multi-target effect. researchgate.netdntb.gov.ua The scaffold of rac-2',3',4'-Trimethyl Ketoprofen is an ideal starting point for the development of such hybrids.

Hybrid Moiety (by analogy from other Profens)Linkage TypePotential Therapeutic AreaReference(s)
N-containing Heterocycles (e.g., Piperidine, Pyrrolidine)AmideAnti-inflammatory, Analgesic mdpi.com
BenzothiazoleAmideAnti-inflammatory, Antioxidant dntb.gov.uamdpi.com
CarboraneEster/AmideAnticancer, Anti-inflammatory acs.org
Nitric Oxide (NO)-releasing moietiesEsterAnti-inflammatory with reduced side effects acs.orgbohrium.com

Stereochemical Investigations and Chiral Resolution of Rac 2 ,3 ,4 Trimethyl Ketoprofen Enantiomers

Analytical Methodologies for Enantiomeric Purity Assessment

The assessment of enantiomeric purity is a crucial step in quality control and stability testing of chiral drugs. The goal is to precisely quantify the amount of the desired enantiomer and to detect and quantify even trace amounts of the unwanted enantiomer (the enantiomeric impurity). Several analytical techniques are employed for this purpose, with chromatographic and electrophoretic methods being the most prominent.

High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) are powerful tools for determining the enantiomeric composition of chiral compounds. For instance, a CE method can be developed and validated to not only determine the total drug content but also to quantify the enantiomeric impurity. nih.govtib.eu Validation according to International Council for Harmonisation (ICH) guidelines ensures the suitability of these methods. nih.gov Such methods have proven capable of detecting the minor enantiomer at levels as low as 0.04%. nih.gov Stability studies using these chiral methods can reveal whether the enantiomeric composition of the drug changes over time under various storage conditions. nih.gov

The primary analytical methods include:

Chiral High-Performance Liquid Chromatography (HPLC): This is the most widely used technique, employing a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation.

Capillary Electrophoresis (CE): This method separates enantiomers in a capillary based on their differential migration in an electric field when a chiral selector is added to the background electrolyte. nih.govuobaghdad.edu.iquobaghdad.edu.iq

Gas Chromatography (GC): Often requires derivatization of the enantiomers with a chiral agent to form diastereomers, which can then be separated on a standard achiral column.

These methods are essential for ensuring that single-enantiomer drugs meet stringent purity requirements set by regulatory bodies.

Advanced Chiral Separation Techniques for Enantiomer Isolation

Isolating pure enantiomers from a racemic mixture is essential for both analytical-scale testing and preparative-scale production. Advanced chromatographic techniques offer high efficiency and resolution for this purpose.

Direct chiral separation using HPLC with Chiral Stationary Phases (CSPs) is a cornerstone of enantiomer isolation. researchgate.net These phases are designed to have chiral recognition sites that interact stereoselectively with the analyte enantiomers. The separation relies on the formation of transient diastereomeric complexes between the enantiomers and the CSP. eijppr.com

A wide variety of CSPs are available, broadly categorized as:

Polysaccharide-based CSPs: Derivatives of cellulose (B213188) and amylose (B160209), such as amylose tris(3,5-dimethylphenylcarbamate), are among the most versatile and widely used for separating profens. researchgate.netgoogle.comcore.ac.uknih.gov They offer excellent chiral recognition capabilities under normal-phase, polar organic, and reversed-phase conditions. core.ac.uknih.govresearchgate.net

Protein-based CSPs: Columns based on proteins like α-acid glycoprotein (B1211001) (AGP) or ovomucoid can effectively resolve various acidic compounds. researchgate.netgoogle.com

Macrocyclic Antibiotic CSPs: Vancomycin and norvancomycin (B1247964) can be used either bonded to a stationary phase or as a chiral mobile phase additive (CMPA) to achieve separation on a standard achiral column (e.g., C8 or C18). researchgate.netnih.govnih.gov

Pirkle-type CSPs: These are based on a chiral molecule (like an amino acid derivative) bonded to a silica (B1680970) support and are effective for a range of compounds. researchgate.net

The choice of mobile phase—a mixture of solvents like n-hexane and ethanol, often with an acidic modifier—is critical for optimizing the separation by influencing retention times and selectivity. core.ac.ukresearchgate.net

Table 1: Examples of HPLC Conditions for Chiral Separation of Ketoprofen (B1673614) Analogs


CMPA: Chiral Mobile Phase Additive; TEAA: Triethylamine Acetate

Capillary Electrophoresis (CE) has emerged as a powerful alternative to HPLC for chiral analysis due to its high efficiency, short analysis times, and minimal consumption of solvents and samples. nih.gov Chiral separation in CE is achieved by adding a chiral selector to the background electrolyte.

Cyclodextrins (CDs) are the most commonly used chiral selectors in CE. nih.gov These are cyclic oligosaccharides that form inclusion complexes with the enantiomers. The stability of these complexes differs between the two enantiomers, leading to different electrophoretic mobilities and, consequently, separation.

Various native and derivatized cyclodextrins are used, with modifications affecting their selectivity:

Methylated Cyclodextrins: Derivatives such as heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin are highly effective for resolving profens. nih.govnih.gov Interestingly, the cavity size of the cyclodextrin (B1172386) (α-, β-, or γ-CD) can influence which enantiomer migrates first. nih.gov

Hydroxypropyl-β-Cyclodextrin: This is another widely used derivative, often employed in dual-selector systems to enhance separation selectivity. mdpi.com

N-Heterocyclic Cyclodextrin Derivatives: These novel selectors can offer unique chiral recognition patterns, with their selectivity being adjustable by changing the pH of the background electrolyte. mdpi.com

Table 2: Capillary Electrophoresis Conditions for Enantioseparation of Ketoprofen Analogs


Supercritical Fluid Chromatography (SFC) is a powerful technique that combines advantages of both gas and liquid chromatography. It uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the primary component of the mobile phase. selvita.com SFC has gained significant attention for chiral separations due to several key benefits. afmps.be

Advantages of SFC for Chiral Separations:

Speed: The low viscosity and high diffusivity of supercritical fluids allow for the use of much higher flow rates than in HPLC, leading to significantly faster separations, often in under a minute. afmps.beyoutube.comchromatographyonline.comchromatographyonline.com

Efficiency: SFC can achieve high chromatographic efficiency, resulting in sharp peaks and excellent resolution. chromatographyonline.com

Green Chemistry: Using CO₂ as the mobile phase drastically reduces the consumption of toxic organic solvents compared to normal-phase HPLC, making it a more environmentally friendly and cost-effective method. selvita.comyoutube.com

Compatibility: SFC is compatible with the same chiral stationary phases used in HPLC, allowing for straightforward method transfer. youtube.com

In a direct comparison for the purification of racemic ketoprofen, SFC was found to be 650% faster than preparative HPLC for isolating the same amount of material, demonstrating its superior throughput for bulk separations. youtube.com

Enantioselective Synthesis Approaches

While chiral resolution separates pre-existing enantiomers, enantioselective synthesis aims to create predominantly one enantiomer from an achiral or racemic starting material. This approach is often more efficient for large-scale production.

Biocatalysis using isolated enzymes offers a highly selective and environmentally benign route to optically pure compounds. researchgate.net For profen derivatives, lipases are the most commonly used enzymes for kinetic resolution. researchgate.net

Kinetic resolution is a process where one enantiomer of a racemate reacts much faster than the other in the presence of a chiral catalyst (the enzyme), allowing for the separation of the unreacted, slow-reacting enantiomer from the product of the fast-reacting enantiomer.

The two main strategies are:

Enantioselective Esterification: A racemic acid is reacted with an alcohol in the presence of a lipase (B570770). The enzyme selectively catalyzes the esterification of one enantiomer, leaving the other enantiomer as an unreacted acid.

Enantioselective Hydrolysis: A racemic ester is hydrolyzed by a lipase in an aqueous medium. The enzyme selectively cleaves the ester of one enantiomer, yielding an optically enriched acid and the unreacted ester of the other enantiomer.

Lipases such as Candida rugosa lipase have shown excellent performance, achieving high enantioselectivity (E > 180) and producing the desired enantiomer with very high enantiomeric excess (ee > 99%). nih.gov The choice of solvent, alcohol (for esterification), and temperature are critical parameters that must be optimized to maximize conversion and selectivity. nih.govmdpi.com

Table 3: Enzyme-Catalyzed Kinetic Resolution of Ketoprofen ```html


Table of Mentioned Compounds

Compound NameClass / Type
rac-2',3',4'-Trimethyl KetoprofenChiral Compound (Subject)
KetoprofenNon-Steroidal Anti-Inflammatory Drug
(S)-KetoprofenEnantiomer
(R)-KetoprofenEnantiomer
VancomycinMacrocyclic Antibiotic / Chiral Selector
NorvancomycinMacrocyclic Antibiotic / Chiral Selector
Cyclodextrins (α, β, γ)Cyclic Oligosaccharides / Chiral Selectors
Heptakis(2,3,6-tri-O-methyl)-β-cyclodextrinDerivatized Cyclodextrin / Chiral Selector
N-hexaneOrganic Solvent
EthanolOrganic Solvent
Acetonitrile (B52724)Organic Solvent
Carbon Dioxide (Supercritical)Mobile Phase Component
Candida rugosa lipaseEnzyme (Biocatalyst)
Aspergillus niger lipaseEnzyme (Biocatalyst)

Asymmetric Catalysis in Propanoic Acid Synthesis

The synthesis of enantiomerically pure 2-arylpropanoic acids, a class to which rac-2',3',4'-Trimethyl Ketoprofen belongs, is of significant interest. Asymmetric catalysis offers a direct route to the desired enantiomer, often with high efficiency and stereoselectivity. Various methods have been developed for this purpose, primarily focusing on the creation of the chiral center at the alpha-position of the propanoic acid moiety.

One notable approach involves the asymmetric alkylation of chiral auxiliaries, such as Evans' oxazolidinones. tandfonline.com This method entails the attachment of the aryl acetic acid portion of the molecule to a chiral auxiliary, followed by a diastereoselective alkylation to introduce the methyl group, and subsequent cleavage of the auxiliary to yield the enantiomerically enriched propanoic acid. For instance, the synthesis of (S)-Naproxen and (S)-Ibuprofen has been successfully achieved using the asymmetric alkylation of oxazolidinones. tandfonline.com

Another powerful strategy is the catalytic asymmetric hydrovinylation of vinyl arenes. nih.gov This process involves the addition of ethylene (B1197577) to a vinyl arene precursor in the presence of a chiral catalyst, which establishes the stereocenter. The resulting product can then be transformed into the corresponding 2-arylpropionic acid through oxidative degradation. nih.gov This method has been shown to produce nearly enantiomerically pure profens with excellent yields and regioselectivity. nih.gov

Table 1: Asymmetric Synthesis Strategies for 2-Arylpropionic Acids

Method Key Reagents/Catalysts Substrate Yield Enantiomeric Excess (ee) Reference
Asymmetric Alkylation Evans' Oxazolidinone Chiral Auxiliary Aryl Acetic Acid Derivative Good High tandfonline.comtandfonline.com
Asymmetric Hydrovinylation Chiral Nickel Catalyst Vinyl Arene >97% >97% nih.gov

These asymmetric catalytic methods provide efficient pathways to optically active 2-arylpropionic acids, avoiding the need for resolving a racemic mixture and the inherent loss of 50% of the material.

Diastereomeric Salt Formation for Resolution Strategies

Chiral resolution is a widely used technique for separating the enantiomers of a racemic mixture. For racemic carboxylic acids like rac-2',3',4'-Trimethyl Ketoprofen, the formation of diastereomeric salts is one of the most common and effective resolution methods. advanceseng.com This strategy involves reacting the racemic acid with an enantiomerically pure chiral base, known as a resolving agent. libretexts.org The resulting products are a pair of diastereomeric salts which, unlike enantiomers, have different physical properties such as solubility, allowing for their separation by fractional crystallization. advanceseng.comlibretexts.org

Once the less soluble diastereomeric salt has been isolated through crystallization, the optically pure carboxylic acid enantiomer can be recovered by cleaving the salt, typically through treatment with a strong acid. google.com The success of this method depends heavily on the choice of the resolving agent and the crystallization solvent. wikipedia.org

For the resolution of ketoprofen and related profens, a variety of chiral amines have been employed as resolving agents. A patented method for resolving racemic ketoprofen utilizes (-)-cinchonidine as the chiral base. google.comgoogle.com The process involves the reaction of racemic ketoprofen with (-)-cinchonidine in a mixed solvent system of an aliphatic ester (like ethyl acetate) and an alkyl alcohol (like methanol). google.comgoogle.com The diastereomeric salt of the S-(+)-ketoprofen enantiomer preferentially crystallizes and can be separated by filtration. google.com Subsequent treatment of the purified salt with hydrochloric acid liberates the highly pure S-(+)-ketoprofen. google.comgoogle.com

Table 2: Common Chiral Resolving Agents for Racemic Carboxylic Acids

Resolving Agent Type Reference
(-)-Cinchonidine Chiral Base google.com
(R)-α-Phenylethylamine Chiral Base google.com
Brucine Chiral Base libretexts.org
Strychnine Chiral Base libretexts.org
Quinine Chiral Base libretexts.org
(+)-Tartaric Acid Chiral Acid libretexts.org
(-)-Malic Acid Chiral Acid libretexts.org
(+)-Camphor-10-sulfonic acid Chiral Acid libretexts.org

The selection of an appropriate resolving agent and the optimization of crystallization conditions are crucial for achieving high yields and high enantiomeric purity of the desired enantiomer. advanceseng.com

Advanced Structural Elucidation and Spectroscopic Characterization of Rac 2 ,3 ,4 Trimethyl Ketoprofen

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise molecular structure of organic compounds. mdpi.com By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular connectivity and the chemical environment of atoms. For a molecule with the complexity of rac-2',3',4'-Trimethyl Ketoprofen (B1673614), a combination of one-dimensional and two-dimensional NMR experiments is essential for unambiguous structural assignment.

High-Resolution ¹H and ¹³C NMR for Molecular Connectivity

High-resolution ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are the primary tools for mapping the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum of rac-2',3',4'-Trimethyl Ketoprofen is expected to show distinct signals for each unique proton environment. The aromatic region would be complex, featuring signals for the protons on the 3-benzoylphenyl group and the single proton on the highly substituted trimethylphenyl ring. Key signals would include a quartet for the methine (CH) proton of the propanoic acid moiety, coupled to the adjacent methyl protons, which would appear as a doublet. The three methyl groups on the second aromatic ring would likely appear as three distinct singlets in the upfield region of the spectrum.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. Two carbonyl signals would be visible at the downfield end of the spectrum, corresponding to the ketone and carboxylic acid carbons. The aromatic region would display multiple signals for the substituted and unsubstituted carbons of the two phenyl rings. The aliphatic region would feature signals for the methine carbon and the four methyl carbons (one from the propanoic acid group and three from the trimethylphenyl ring). nih.gov

Predicted ¹H NMR Data for rac-2',3',4'-Trimethyl Ketoprofen Data predicted based on analysis of Ketoprofen and related substituted benzophenones. scispace.comresearchgate.net

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Carboxylic Acid (-COOH) ~12.0 - 13.0 Singlet (broad) -
Aromatic Protons (unsubstituted ring) ~7.4 - 7.8 Multiplet -
Aromatic Proton (substituted ring, H-6') ~7.0 - 7.2 Singlet -
Methine Proton (-CH) ~3.8 Quartet ~7.1
Methyl Protons (ring, C2'-CH₃) ~2.2 Singlet -
Methyl Protons (ring, C3'-CH₃) ~2.1 Singlet -
Methyl Protons (ring, C4'-CH₃) ~2.3 Singlet -

Predicted ¹³C NMR Data for rac-2',3',4'-Trimethyl Ketoprofen Data predicted based on analysis of Ketoprofen and related substituted benzophenones. scispace.comresearchgate.net

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Ketone Carbonyl (C=O) ~196
Carboxylic Acid Carbonyl (-COOH) ~180
Aromatic Carbons ~128 - 141
Methine Carbon (-CH) ~45
Methyl Carbon (ring, C2'-CH₃) ~16
Methyl Carbon (ring, C3'-CH₃) ~15
Methyl Carbon (ring, C4'-CH₃) ~20

Two-Dimensional NMR Techniques for Complex Structure Assignment

While 1D NMR provides a list of chemical shifts and coupling constants, 2D NMR experiments reveal the connectivity between atoms, which is crucial for assigning complex structures. nih.govtandfonline.com

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For rac-2',3',4'-Trimethyl Ketoprofen, a key correlation would be observed between the methine proton (~3.8 ppm) and the doublet of its adjacent methyl group (~1.5 ppm), confirming the structure of the 2-propanoic acid side chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would be used to definitively assign each proton signal to its corresponding carbon signal, for instance, linking the methine proton signal to the methine carbon signal (~45 ppm).

The methine proton to the carboxylic acid carbonyl carbon, the ketone carbonyl carbon, and the aromatic carbons of the phenyl ring to which it is attached.

The protons of the three methyl groups on the trimethylphenyl ring to the various carbons within that ring, confirming their positions.

The single aromatic proton on the trimethylphenyl ring (H-6') to the surrounding carbons, including the ketone carbonyl carbon, which links the two halves of the molecule.

Solid-State NMR for Polymorphic Characterization

Solid-state NMR (ssNMR) is a specialized technique used to analyze the structure and dynamics of molecules in the solid phase. Pharmaceutical compounds can often exist in different crystalline forms, or polymorphs, which can have different physical properties. While specific ssNMR data for rac-2',3',4'-Trimethyl Ketoprofen is not publicly available, the technique would be the definitive method for characterizing its solid forms. Different polymorphs would exhibit distinct ¹³C chemical shifts due to variations in crystal packing and molecular conformation, allowing for their identification and quantification.

Mass Spectrometry (MS) Applications

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental formula of a compound and to deduce its structure by analyzing its fragmentation patterns. mdpi.com

High-Resolution Accurate Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which allows for the determination of its elemental composition. rsc.org The molecular formula for rac-2',3',4'-Trimethyl Ketoprofen is C₁₉H₂₀O₃. lgcstandards.com By comparing the experimentally measured accurate mass with the theoretically calculated mass, the elemental formula can be confirmed with a high degree of confidence, typically with an error of less than 5 parts per million (ppm). escholarship.orgcardiff.ac.uk

HRMS Data for rac-2',3',4'-Trimethyl Ketoprofen

Parameter Value
Molecular Formula C₁₉H₂₀O₃
Theoretical Monoisotopic Mass 296.14124 Da

Fragmentation Pathway Analysis by Tandem Mass Spectrometry (MS/MS)

Tandem Mass Spectrometry (MS/MS) involves selecting a specific parent ion, fragmenting it, and then analyzing the resulting fragment ions. fu-berlin.deresearchgate.net This process provides detailed structural information. For rac-2',3',4'-Trimethyl Ketoprofen, the protonated molecule [M+H]⁺ would be selected and subjected to collision-induced dissociation. The fragmentation is expected to occur at the most labile bonds, primarily around the central ketone and the propanoic acid side chain. fda.gov.tw

Key predicted fragmentation pathways include:

Loss of the propanoic acid moiety: Cleavage of the bond between the phenyl ring and the chiral carbon could lead to a significant fragment.

Cleavage at the ketone: The C-C bond between the ketone carbonyl and the trimethylphenyl ring is a likely point of cleavage, resulting in the formation of a characteristic trimethylbenzoyl cation.

Decarboxylation: The loss of CO₂ from the carboxylic acid group is a common fragmentation pathway for such molecules.

Predicted Key Fragment Ions in MS/MS of rac-2',3',4'-Trimethyl Ketoprofen

m/z (Mass/Charge) Proposed Formula Proposed Fragment Identity
279.1434 [C₁₉H₁₉O₂]⁺ [M+H - H₂O]⁺
251.1485 [C₁₈H₁₉O]⁺ [M+H - COOH]⁺
161.0961 [C₁₁H₁₃O]⁺ [2,3,4-trimethylbenzoyl]⁺ cation

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful non-destructive method for identifying the functional groups within a molecule. These techniques probe the vibrational motions of molecular bonds, such as stretching and bending. Each functional group possesses characteristic vibrational frequencies, resulting in a unique spectral fingerprint.

For rac-2',3',4'-trimethyl ketoprofen, the IR and Raman spectra would be expected to confirm the presence of its key functional moieties. The analysis would focus on identifying the carbonyl groups of the carboxylic acid and the diaryl ketone, the aromatic rings, and the aliphatic C-H bonds of the methyl and propionic acid groups.

While specific experimental spectra for rac-2',3',4'-trimethyl ketoprofen are not published, the characteristic vibrational frequencies can be predicted based on its structure and data from related compounds like ketoprofen. mdpi.comscirp.org The C=O stretching vibrations are particularly diagnostic. The carboxylic acid C=O stretch typically appears as a strong band in the IR spectrum, often in the region of 1700-1725 cm⁻¹, while the ketone C=O stretch is expected around 1650-1670 cm⁻¹. nih.gov The presence of the three methyl groups on one of the aromatic rings would introduce specific C-H stretching and bending modes and would subtly influence the electronic environment and, consequently, the positions of adjacent group frequencies compared to ketoprofen.

Table 1: Expected Vibrational Modes for rac-2',3',4'-Trimethyl Ketoprofen

Functional GroupVibrational ModeExpected Wavenumber Range (cm⁻¹)Expected Intensity
Carboxylic Acid (O-H)Stretching2500-3300 (broad)Strong (IR)
Carboxylic Acid (C=O)Stretching1700-1725Strong (IR)
Ketone (C=O)Stretching1650-1670Strong (IR)
Aromatic Ring (C=C)Stretching1450-1600Medium to Strong
Aromatic Ring (C-H)Stretching3000-3100Medium to Weak
Aliphatic (C-H)Stretching (from CH₃ groups)2850-3000Medium

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions and the presence of chromophores. Chromophores are parts of a molecule that absorb light in the UV-Vis range, typically containing conjugated π-systems.

The primary chromophore in rac-2',3',4'-trimethyl ketoprofen is the benzoylphenyl system, which is identical to that in ketoprofen. This system gives rise to characteristic π→π* (pi to pi-star) and n→π* (n to pi-star) electronic transitions. The intense absorption bands, typically observed for ketoprofen in solvents like methanol (B129727) or ethanol, are due to π→π* transitions within the aromatic rings and the benzoyl group. A weaker, longer-wavelength absorption corresponding to the n→π* transition of the carbonyl ketone group is also expected.

Table 2: Expected UV-Vis Absorption Data for rac-2',3',4'-Trimethyl Ketoprofen

ChromophoreElectronic TransitionExpected λmax (nm)Notes
Benzoylphenylπ → π~255 - 265High-intensity absorption, defines the primary UV signature.
Ketone Carbonyln → π~300 - 350Low-intensity, sometimes observed as a shoulder on the main peak.

X-ray Crystallography for Solid-State Structural Determination

To date, no crystal structure for rac-2',3',4'-trimethyl ketoprofen has been deposited in public crystallographic databases. A successful crystallographic analysis would provide unambiguous proof of its molecular structure and stereochemistry in the solid state. As a racemic compound, it could crystallize as a racemic conglomerate (a mixture of separate enantiomeric crystals) or, more commonly, as a racemate in a centrosymmetric space group where both enantiomers are present in the unit cell.

The analysis would yield key crystallographic parameters, including the unit cell dimensions (a, b, c, α, β, γ), the space group, and the calculated density. This information is fundamental to understanding the solid-state properties of the compound. For comparison, studies on the parent ketoprofen have revealed its ability to form various crystalline structures and co-crystals. lgcstandards.comscience-softcon.de

Table 3: Crystallographic Parameters to be Determined for rac-2',3',4'-Trimethyl Ketoprofen

ParameterDescription
Crystal SystemThe symmetry system of the crystal lattice (e.g., Monoclinic, Orthorhombic).
Space GroupThe specific symmetry group of the crystal (e.g., P2₁/c).
Unit Cell Dimensions (a, b, c, α, β, γ)The lengths and angles defining the repeating unit of the crystal lattice.
ZThe number of molecules per unit cell.
Calculated Density (Dx)The theoretical density of the crystal.
Final R-indicesA measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.
Bond Lengths and AnglesPrecise intramolecular geometric data.

Compound Index

Computational Chemistry and Molecular Modeling Studies of Rac 2 ,3 ,4 Trimethyl Ketoprofen

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. science.gov This method is crucial for understanding the potential pharmacological activity of compounds like rac-2',3',4'-Trimethyl Ketoprofen (B1673614) by modeling its interaction with biological targets. Given its structural similarity to Ketoprofen, the primary targets for docking studies would be the cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are the main targets of most NSAIDs.

The binding sites of COX-1 and COX-2 are long, hydrophobic channels. Molecular docking simulations would place rac-2',3',4'-Trimethyl Ketoprofen within this channel to analyze its fit and potential inhibitory action. The active site of COX enzymes contains key amino acid residues that are critical for substrate binding and catalysis. For instance, Arginine at position 120 (Arg120) and Tyrosine at position 355 (Tyr355) are pivotal. The carboxylic acid moiety of NSAIDs like Ketoprofen typically forms a crucial salt bridge with the guanidinium (B1211019) group of Arg120. The addition of the trimethyl groups on the benzoyl ring of rac-2',3',4'-Trimethyl Ketoprofen would likely influence its orientation and interactions within the hydrophobic portions of the binding pocket, potentially altering its binding affinity and selectivity compared to the parent compound.

Successful docking predicts the binding energy and identifies the specific non-covalent interactions that stabilize the ligand-receptor complex. These interactions are fundamental to the molecule's biological activity. For rac-2',3',4'-Trimethyl Ketoprofen, these would include:

Hydrogen Bonds: The carboxylic acid group is a prime candidate for forming hydrogen bonds with polar residues in the active site.

Hydrophobic Interactions: The phenyl rings and the additional methyl groups would engage in hydrophobic interactions with nonpolar residues lining the COX active site.

Pi-Pi Stacking: The aromatic rings of the compound could interact with the side chains of aromatic amino acids like Tyrosine or Phenylalanine.

Docking studies on Ketoprofen derivatives have shown that modifications can lead to enhanced interactions compared to the parent drug. nih.gov A similar analysis for rac-2',3',4'-Trimethyl Ketoprofen would elucidate how the trimethyl substitution pattern affects these key interactions.

Table 1: Predicted Intermolecular Interactions of rac-2',3',4'-Trimethyl Ketoprofen with a Putative COX-2 Active Site

Interaction TypeLigand Group InvolvedPotential Interacting Residue (Example)
Salt Bridge/H-BondCarboxylic Acid (-COOH)Arginine (Arg120)
Hydrogen BondCarbonyl Group (C=O)Tyrosine (Tyr355)
HydrophobicTrimethylphenyl RingLeucine, Valine, Isoleucine
HydrophobicPropanoic Acid Phenyl RingAlanine, Phenylalanine
Pi-Pi StackingBenzoylphenyl MoietyTyrosine (Tyr385), Tryptophan (Trp387)

Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the system over time. mdpi.com An MD simulation would track the movements of every atom in the rac-2',3',4'-Trimethyl Ketoprofen-COX enzyme complex, providing deeper insights into its stability and the flexibility of the components.

A key metric for assessing the stability of the complex is the Root Mean Square Deviation (RMSD). The RMSD of the protein and ligand backbone atoms are calculated over the simulation time (typically nanoseconds). A stable complex is indicated by the RMSD values reaching a plateau, suggesting that the system has reached equilibrium. A sustained low RMSD value for the ligand indicates that it remains stably bound in the active site. Significant fluctuations or a continuous increase in RMSD would suggest an unstable interaction, where the ligand may be disassociating from the binding pocket.

MD simulations also reveal the flexibility of different parts of the protein and the ligand. The Root Mean Square Fluctuation (RMSF) is calculated for each amino acid residue to identify regions of high mobility. This analysis can show how the binding of rac-2',3',4'-Trimethyl Ketoprofen might alter the protein's conformation. For the ligand itself, MD simulations can explore its conformational freedom within the binding site, revealing which rotational bonds (dihedrals) are flexible and which are constrained by interactions with the protein. This is particularly relevant for the trimethylphenyl group, as its rotation could be sterically hindered within the active site. bath.ac.uk

Table 2: Illustrative Data from a Hypothetical Molecular Dynamics Simulation

Simulation Time (ns)Ligand RMSD (Å)Protein Backbone RMSD (Å)Notes
00.00.0Start of simulation
101.21.5Initial equilibration phase
201.51.8System approaching equilibrium
301.41.9Plateau indicating stable binding
401.51.8Continued stability
501.41.9End of simulation, complex is stable

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as those using Density Functional Theory (DFT), are employed to investigate the intrinsic electronic properties of a molecule. nrel.govepstem.net These calculations provide a fundamental understanding of the molecule's geometry, stability, and chemical reactivity, independent of its interaction with a biological target.

For rac-2',3',4'-Trimethyl Ketoprofen, DFT calculations can determine:

Optimized Molecular Geometry: The most stable three-dimensional arrangement of the atoms.

Electronic Energy and Stability: Calculation of the total energy, enthalpy, and Gibbs free energy provides insights into the molecule's thermodynamic stability. nrel.gov

HOMO-LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The energy gap between them indicates the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more reactive.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface. It identifies electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions, which are key sites for electrophilic and nucleophilic attacks, respectively. This is vital for understanding potential metabolic transformation sites.

Mulliken Atomic Charges: These calculations assign a partial charge to each atom in the molecule, helping to quantify the charge distribution and identify polar bonds. epstem.net

These quantum mechanical descriptors are invaluable for building Quantitative Structure-Activity Relationship (QSAR) models, which correlate a molecule's physicochemical properties with its biological activity.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure, geometry, and energetic properties of molecules. For ketoprofen and its derivatives, DFT is employed to optimize the molecular geometry, perform conformational analysis, and calculate various electronic properties to understand the molecule's stability and reactivity.

In typical studies on ketoprofen analogues, the geometry of the molecule is optimized to find the most stable, lowest-energy conformation. Functionals such as B3LYP or BP86 are commonly used in combination with basis sets like 6-311++G(d,p) or def2-TZVP to achieve accurate results. bohrium.commdpi.com For instance, a conformational study of ketoprofen using DFT calculations identified nine potential energy minimum conformations, providing insight into the molecule's structural flexibility. nih.gov

DFT calculations also allow for the analysis of electronic properties, such as the molecular electrostatic potential (MEP). The MEP map reveals the charge distribution within the molecule, highlighting electrophilic and nucleophilic sites, which are crucial for understanding intermolecular interactions. bohrium.com In studies of novel ketoprofen analogues, MEP calculations have helped to identify preferential sites for non-covalent bonding, explaining potential increases in anti-inflammatory activity. bohrium.com

Table 1: Typical Parameters Calculated Using DFT for Ketoprofen Analogues

ParameterDescriptionTypical DFT MethodReference
Optimized GeometryThe lowest energy 3D arrangement of atoms in the molecule.B3LYP/6-311++G(d,p) bohrium.com
Conformational EnergyThe relative energy of different spatial arrangements (conformers) of the molecule.BP86/def2-TZVP mdpi.com
HOMO-LUMO GapThe energy difference between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital, indicating chemical reactivity and stability.B3LYP/6-311++G(d,p) bohrium.com
Molecular Electrostatic Potential (MEP)A map of the electrostatic potential on the electron density surface, showing charge distribution and reactive sites.B3LYP/6-311++G(d,p) bohrium.com
Thermodynamic PropertiesParameters such as enthalpy, entropy, and Gibbs free energy.B3LYP/6-311++G(d,p) bohrium.com

Prediction of Spectroscopic Parameters

Computational methods, particularly DFT, are widely used to predict spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure. For ketoprofen and its derivatives, vibrational spectroscopy (Infrared and Raman) is a key area of investigation.

DFT calculations can predict the vibrational frequencies and intensities of a molecule. mdpi.com These theoretical spectra are often scaled to correct for approximations in the computational method and to achieve better agreement with experimental spectra. researchgate.net For example, a study on ketoprofen demonstrated good agreement between vibrational frequencies calculated using DFT and those obtained from experimental IR spectroscopy. researchgate.net Such analysis allows for the confident assignment of specific spectral bands to the vibrations of particular functional groups within the molecule, such as the C=O stretching of the carboxylic acid and ketone groups. nih.govresearchgate.net

While specific predicted spectra for rac-2',3',4'-trimethyl ketoprofen are not available, the methodology would involve optimizing its geometry and then performing a frequency calculation at the same level of theory. The resulting theoretical spectrum would be a powerful tool for identifying the compound and confirming its synthesis.

Table 2: Illustrative Comparison of Experimental vs. Calculated Vibrational Frequencies for Ketoprofen

Vibrational ModeExperimental Frequency (cm⁻¹)Calculated Frequency (cm⁻¹)Reference
O–H stretching (dimer)33063592 (isolated molecule) uomustansiriyah.edu.iq
C=O stretching (carboxylic acid)16971743 uomustansiriyah.edu.iq
C=O stretching (ketone)~1655Not specified
Carboxylate (antisymmetric)1583 (salt form)Not specified mdpi.comuomustansiriyah.edu.iq
Carboxylate (symmetric)1400 (salt form)Not specified mdpi.comuomustansiriyah.edu.iq

Note: Discrepancies between experimental and calculated values, especially for O-H and C=O stretching, are often attributed to intermolecular hydrogen bonding in the solid state, which is not always accounted for in calculations on isolated molecules. uomustansiriyah.edu.iq

Theoretical Prediction of Molecular Recognition and Binding Affinities

Molecular modeling techniques, especially molecular docking, are essential for predicting how a molecule like rac-2',3',4'-trimethyl ketoprofen might interact with biological targets. These in silico studies help to predict the binding affinity and mode of interaction, providing insights into the compound's potential pharmacological activity. bohrium.comuomustansiriyah.edu.iq

The primary mechanism of action for ketoprofen is the inhibition of cyclooxygenase (COX) enzymes. rdd.edu.iq Molecular docking studies on ketoprofen analogues simulate the placement of the ligand (the drug molecule) into the active site of the target protein (e.g., COX-1 or COX-2). bohrium.comrdd.edu.iq These simulations calculate a binding energy or docking score, which indicates the strength of the interaction. A lower binding energy typically suggests a more stable protein-ligand complex and higher affinity. ashdin.com

These studies also reveal the specific molecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues in the protein's active site. bohrium.comresearchgate.net For example, in silico analyses of ketoprofen derivatives targeting the COX-2 enzyme have identified key interactions with amino acids responsible for its inhibitory activity. bohrium.comresearchgate.net Similar studies have been performed to understand the binding of ketoprofen to proteins like human serum albumin (HSA), which is crucial for drug transport in the bloodstream. acs.org

For rac-2',3',4'-trimethyl ketoprofen, a molecular docking study would predict its binding affinity for targets like COX-2 and identify which of its structural features, including the additional methyl groups, contribute to or hinder binding.

Table 3: Examples of Predicted Binding Affinities for Ketoprofen Analogues with Target Proteins

CompoundTarget ProteinPredicted Binding Energy (kcal/mol)Key Interacting ResiduesReference
Ketoprofen Amide Derivative 1COX-2 (3Q7D)-9.9Not specified ashdin.com
Ketoprofen Amide Derivative 9COX-2 (3Q7D)Not specifiedArg-120, Glu-524 ashdin.com
Ketoprofen Amide Derivative 10COX-2 (3Q7D)-8.6Arg-120, Glu-524 ashdin.com
Thiazolidinone Derivative IIIaCarbonic Anhydrase XII-7.4 (S score)Not specified researchgate.net
KetoprofenBovine Serum Albumin (BSA)-Tryptophan, Phenylalanine, Tyrosine acs.org

Solid State Research and Crystal Engineering of Rac 2 ,3 ,4 Trimethyl Ketoprofen

Polymorphism and Pseudopolymorphism Investigations

There are no dedicated studies in the accessible scientific literature that investigate the polymorphic or pseudopolymorphic forms of rac-2',3',4'-Trimethyl Ketoprofen (B1673614). Polymorphism is a critical area of study for active pharmaceutical ingredients, as different crystalline forms can exhibit varied physicochemical properties. For the parent compound, Ketoprofen, salt/cocrystal polymorphism has been identified, such as in the ketoprofen-l-lysine system, leading to forms with different physicochemical and pharmacokinetic properties. nih.gov However, no similar screening or characterization has been published for its rac-2',3',4'-trimethylated impurity.

Amorphous Solid Dispersion Research

No research is available on the formulation or characterization of amorphous solid dispersions (ASDs) of rac-2',3',4'-Trimethyl Ketoprofen. ASDs are a key strategy for improving the dissolution rates of poorly water-soluble drugs. Extensive research has been performed on preparing and characterizing ASDs of Ketoprofen with various polymers like polyvinylpyrrolidone (B124986) (PVP) and chitosan. unand.ac.idnih.govrsc.orgresearchgate.netlodz.plresearchgate.netiosrphr.org These studies detail the transformation of crystalline Ketoprofen to an amorphous state and the resulting enhancement in dissolution. This body of work does not include any investigation into rac-2',3',4'-Trimethyl Ketoprofen.

Crystallization Process Optimization and Control

There is a lack of published information regarding the optimization and control of the crystallization process for rac-2',3',4'-Trimethyl Ketoprofen. As this compound is an impurity of Ketoprofen, any manufacturing interest would likely focus on preventing its formation or removing it, rather than optimizing its crystallization. nih.govresearchgate.net For Ketoprofen itself, studies have explored aspects of crystallization, such as the impact of different conditions on crystal habit and the kinetics of crystallization. unesp.br However, these findings cannot be extrapolated to its trimethylated derivative without specific experimental data.

Advanced Analytical Method Development for Rac 2 ,3 ,4 Trimethyl Ketoprofen

Chromatographic Methodologies for Impurity Profiling

Impurity profiling is a critical step in the characterization of any pharmaceutical substance. It involves the identification and quantification of all potential impurities present in the compound. For rac-2',3',4'-trimethyl ketoprofen (B1673614), which is itself an impurity of ketoprofen, understanding its own impurity profile is essential for establishing a comprehensive quality control strategy. pharmaffiliates.com Chromatographic techniques are the cornerstone of impurity profiling due to their high resolving power.

High-performance liquid chromatography (HPLC) is a primary tool for this purpose. A reversed-phase HPLC method can be developed to separate rac-2',3',4'-trimethyl ketoprofen from its potential degradation products or impurities arising from its synthesis. The choice of a suitable stationary phase, such as a C18 or C8 column, and the optimization of the mobile phase composition, typically a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer, are crucial for achieving the desired separation. cuni.cznih.gov Gradient elution, where the mobile phase composition is changed during the analytical run, is often employed to effectively resolve compounds with a wide range of polarities. cuni.cznih.gov

Furthermore, the use of a photodiode array (PDA) detector or a mass spectrometer (MS) coupled with HPLC can provide valuable information for the identification of unknown impurities. nih.govuobaghdad.edu.iq A PDA detector can provide the UV spectrum of each separated peak, aiding in preliminary identification, while an LC-MS system can provide the molecular weight and fragmentation pattern of the impurities, enabling their structural elucidation.

Quantitative Analysis Techniques for Research Samples

Accurate and precise quantitative analysis is fundamental in research to determine the concentration of rac-2',3',4'-trimethyl ketoprofen in various samples. This is crucial for studies related to its synthesis, stability, and potential biological activity.

High-Performance Liquid Chromatography (HPLC) Method Development

For the quantitative analysis of rac-2',3',4'-trimethyl ketoprofen, a robust HPLC method is indispensable. The development of such a method involves a systematic approach to optimize various parameters to ensure reliable and reproducible results. cuni.cznih.gov

Method Development Parameters:

Column Selection: A C18 column is a common choice for the analysis of non-polar to moderately polar compounds like ketoprofen and its derivatives. cuni.czuobaghdad.edu.iq The column dimensions (length and internal diameter) and particle size will influence the efficiency and speed of the separation.

Mobile Phase Composition: A mixture of acetonitrile and water, often with the addition of an acid like formic acid or acetic acid to improve peak shape and resolution, is a typical mobile phase for such analyses. cuni.cznih.gov The ratio of the organic solvent to the aqueous phase is a critical parameter that needs to be optimized to achieve the desired retention time and separation.

Flow Rate: The flow rate of the mobile phase affects the analysis time and the efficiency of the separation. A typical flow rate for analytical HPLC is around 1.0 mL/min. uobaghdad.edu.iqinnovareacademics.in

Detection Wavelength: The wavelength for UV detection should be selected at the absorbance maximum of rac-2',3',4'-trimethyl ketoprofen to ensure maximum sensitivity. For ketoprofen, a wavelength of 254 nm is commonly used. cuni.czinnovareacademics.in

Injection Volume: The volume of the sample injected onto the column needs to be consistent to ensure the precision of the quantitative results.

A typical starting point for method development could involve a C18 column (e.g., 250 mm x 4.6 mm, 5 µm) with a mobile phase of acetonitrile and water (e.g., 70:30 v/v) at a flow rate of 1.0 mL/min and UV detection at 254 nm. uobaghdad.edu.iqinnovareacademics.in Fine-tuning of these parameters would then be performed to achieve optimal separation and peak characteristics.

Interactive Data Table: Illustrative HPLC Method Parameters for rac-2',3',4'-Trimethyl Ketoprofen Analysis

ParameterConditionRationale
Chromatographic Column C18, 250 mm x 4.6 mm, 5 µmGood retention and resolution for ketoprofen and its analogues.
Mobile Phase Acetonitrile:Water (70:30, v/v) with 0.1% Formic AcidProvides good separation and peak shape.
Flow Rate 1.0 mL/minStandard flow rate for analytical HPLC, balancing speed and efficiency.
Column Temperature 25 °CControlled temperature ensures reproducible retention times. innovareacademics.in
Detection Wavelength 254 nmCorresponds to the UV absorbance maximum of the ketoprofen chromophore. cuni.czinnovareacademics.in
Injection Volume 10 µLA common injection volume for analytical HPLC.

Gas Chromatography (GC) Method Development

While HPLC is more common for non-volatile compounds like ketoprofen derivatives, Gas Chromatography (GC) can also be employed, particularly if the compound or its impurities are volatile or can be made volatile through derivatization. uobaghdad.edu.iq

Method Development Considerations for GC:

Derivatization: Since rac-2',3',4'-trimethyl ketoprofen has a carboxylic acid group, it is not sufficiently volatile for direct GC analysis. Derivatization to form a more volatile ester, for example, by reaction with a silylating agent or an alkylating agent, would be necessary.

Column Selection: A capillary column with a non-polar or medium-polarity stationary phase, such as a 5% phenyl-methylpolysiloxane, would be a suitable choice for separating the derivatized analyte and its impurities.

Temperature Program: A temperature program, where the column temperature is increased over time, would be essential to elute compounds with different boiling points.

Injector and Detector: A split/splitless injector would be used to introduce the sample, and a flame ionization detector (FID) is a common choice for the detection of organic compounds. uobaghdad.edu.iq A mass spectrometer (GC-MS) would provide definitive identification of the peaks.

Method Validation Parameters in Academic Research (e.g., Precision, Accuracy, Linearity, Robustness)

Once an analytical method is developed, it must be validated to demonstrate its suitability for its intended purpose. In an academic research setting, the key validation parameters include precision, accuracy, linearity, and robustness. catalysis.blogchula.ac.th

Precision: This parameter assesses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. catalysis.blog It is usually expressed as the relative standard deviation (RSD) of a series of measurements. nih.gov For example, the precision of an HPLC method can be evaluated by repeatedly injecting a standard solution of rac-2',3',4'-trimethyl ketoprofen and calculating the RSD of the peak areas. nih.gov

Accuracy: Accuracy refers to the closeness of the mean of a set of results to the true value. catalysis.blog It can be determined by analyzing a sample with a known concentration of rac-2',3',4'-trimethyl ketoprofen (a certified reference material, if available) or by performing recovery studies. In recovery studies, a known amount of the analyte is added to a blank matrix, and the percentage of the analyte recovered is calculated. scirp.org

Linearity: The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range. catalysis.blog This is typically evaluated by preparing a series of standard solutions of rac-2',3',4'-trimethyl ketoprofen at different concentrations and plotting the instrument response (e.g., peak area) against the concentration. A linear relationship is indicated by a correlation coefficient (R²) close to 1. cuni.czinnovareacademics.in

Robustness: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage. innovareacademics.incatalysis.blog For an HPLC method, robustness can be tested by making small changes to parameters such as the mobile phase composition, pH, flow rate, and column temperature and observing the effect on the results. innovareacademics.in

Interactive Data Table: Typical Acceptance Criteria for Method Validation in a Research Context

Validation ParameterAcceptance Criterion
Precision (RSD) ≤ 2%
Accuracy (% Recovery) 98.0% - 102.0%
Linearity (Correlation Coefficient, R²) ≥ 0.999
Robustness No significant change in results with minor variations in method parameters.

Role of Rac 2 ,3 ,4 Trimethyl Ketoprofen As a Precursor or Model Compound in Chemical Research

Scaffold for Novel Chemical Entity Synthesis

The core structure of ketoprofen (B1673614) is a proven and versatile scaffold in medicinal chemistry for the synthesis of new chemical entities. nih.govscispace.com The carboxylic acid group and the ketone moiety are amenable to a wide range of chemical modifications. mdpi.comgpatindia.com Scientists have successfully derivatized the carboxylic acid group of ketoprofen to create amides, amidocarbamates, and esters, aiming to develop prodrugs or compounds with altered biological activity profiles. nih.govsrce.hrnih.gov

In this context, rac-2',3',4'-Trimethyl Ketoprofen acts as a specialized scaffold. By using this compound as a starting material, chemists can synthesize a series of novel molecules that inherently contain the 2,3,4-trimethylbenzoyl moiety. This allows for the systematic exploration of how this particular substitution pattern on the aromatic ring influences the properties of a new class of compounds. The trimethylated phenyl group is carried through the synthetic route, enabling the creation of derivatives where the effects of this specific structural feature can be studied in detail. This approach is fundamental to creating libraries of related compounds for screening and lead optimization in drug discovery. nih.govmdpi.com

Investigation of Structure-Activity Relationships (SAR) at a Molecular Interaction Level

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. ethernet.edu.etalraziuni.edu.ye The ketoprofen molecule has been the subject of numerous SAR studies. For instance, research has shown that modifications to the parent structure can significantly alter its selectivity for cyclooxygenase (COX) enzymes, key targets for NSAIDs. researchgate.netbrieflands.com The general SAR for many COX-2 inhibitors indicates that two aromatic rings connected to a central core are a common structural feature. researchgate.net

rac-2',3',4'-Trimethyl Ketoprofen provides a specific and valuable tool for probing SAR at a molecular level. The addition of three methyl groups to one of the phenyl rings represents a significant structural alteration compared to the parent ketoprofen. These methyl groups introduce changes in:

Steric Bulk: The groups increase the size and change the shape of the molecule, which can influence how it fits into the active site of a target enzyme or receptor. ethernet.edu.et

Lipophilicity: The alkyl nature of the methyl groups increases the compound's hydrophobicity, which can affect its absorption, distribution, and binding characteristics. mdpi.com

Electronic Properties: Methyl groups are weakly electron-donating, which can alter the electron distribution in the aromatic ring and potentially influence the reactivity of the adjacent ketone group.

By comparing the biological activity of rac-2',3',4'-Trimethyl Ketoprofen with that of ketoprofen and other analogs, researchers can deduce the importance of these steric and electronic factors for molecular recognition and interaction with biological targets. gpatindia.com This allows for a more refined understanding of the binding pocket's topology and requirements.

Application in Chemical Probe Development for Biological System Studies

Chemical probes are small molecules designed to selectively interact with a specific biological target, such as a protein, thereby allowing researchers to study that target's function within a complex biological system. ucsf.edu While rac-2',3',4'-Trimethyl Ketoprofen may not be classified as a classical chemical probe itself, it and its derivatives serve a similar purpose in functional studies.

In chemical biology, a series of related compounds with incremental structural changes are often used to probe the features of a biological target. By synthesizing derivatives from the ketoprofen scaffold and testing their effects on biological processes like inflammation, lipid peroxidation, or cell growth, scientists use these molecules to gain insights into the mechanisms underlying these processes. nih.govnih.gov

rac-2',3',4'-Trimethyl Ketoprofen is an important member of such a compound series. Its distinct structural properties make it a valuable comparator to the parent drug. For example, if this trimethylated analog shows a different potency or selectivity profile against COX-1 versus COX-2 enzymes compared to ketoprofen, it provides crucial information about the structural tolerances of the active sites of these enzymes. This comparative analysis helps to "map" the molecular landscape of the target, guiding the design of more potent and selective future compounds. ucsf.edu

Contribution to Understanding Aromatic Substitution Effects on Molecular Properties

Beyond its biological implications, rac-2',3',4'-Trimethyl Ketoprofen serves as an excellent model compound for studying the fundamental effects of aromatic substitution on the physicochemical properties of a molecule. The comparison between ketoprofen and its trimethylated counterpart allows for a direct assessment of how multiple substituents on a phenyl ring alter molecular behavior.

The introduction of the three methyl groups has predictable yet important consequences:

Increased Lipophilicity: The addition of hydrocarbon moieties increases the molecule's affinity for nonpolar environments, which can be quantified by measuring properties like the octanol-water partition coefficient (LogP). mdpi.com This affects solubility in various solvents and can influence how the molecule interacts with biological membranes. frontiersin.org

Steric Hindrance: The bulky trimethyl arrangement can influence the molecule's preferred conformation and its ability to pack efficiently in a crystal lattice, potentially leading to different polymorphic forms or crystal habits. acs.org This steric crowding can also influence the reactivity of the nearby carbonyl group. The "trimethyl lock" is a related concept where severe steric strain between three methyl groups on a ring can be used to trigger rapid chemical reactions. rsc.org

Modified Electronic Environment: The electron-donating nature of the methyl groups enriches the substituted phenyl ring with electron density, which can subtly alter the spectroscopic properties (e.g., NMR, UV-Vis spectra) and the reactivity of the entire benzoylphenyl moiety.

Compound Reference Table

Compound NameOther Names/Synonyms
rac-2',3',4'-Trimethyl Ketoprofen(2RS)-2-[3-(2,3,4-Trimethylbenzoyl)phenyl]propanoic Acid lgcstandards.com
Ketoprofen(RS)-2-(3-benzoylphenyl)propanoic acid wikipedia.org
Fenoprofen(RS)-2-(3-phenoxyphenyl)propanoic acid

Q & A

Q. What are the recommended synthetic routes for rac-2',3',4'-Trimethyl Ketoprofen, and how do they compare in terms of yield and scalability?

The synthesis of rac-2',3',4'-Trimethyl Ketoprofen likely involves methylation of the parent Ketoprofen structure or intermediates. While direct evidence for its synthesis is limited, general methodologies for Ketoprofen derivatives include:

  • Methylation via Friedel-Crafts alkylation using methyl halides or dimethyl sulfate on aromatic precursors.
  • Asymmetric synthesis to introduce stereochemistry, though rac-forms may require racemization steps .
  • Enzymatic resolution for chiral separation, though this is more relevant for enantiopure forms.
    For scalability, the 3-methyl-2-indolinone method (yield: ~75%) and 2-(3-benzoylphenyl)propanenitrile route (yield: ~82%) are promising for industrial adaptation .

Q. What analytical techniques are critical for characterizing rac-2',3',4'-Trimethyl Ketoprofen’s purity and structural integrity?

  • NMR spectroscopy (¹H/¹³C) to confirm methyl group positions and stereochemistry.
  • High-performance liquid chromatography (HPLC) with UV detection (λ = 260 nm) for purity assessment, using C18 columns and acetonitrile/water (60:40 v/v) as mobile phase .
  • Mass spectrometry (HRMS) to verify molecular weight (296.37 g/mol) and fragmentation patterns .

Q. How can researchers optimize selective extraction of rac-2',3',4'-Trimethyl Ketoprofen from complex matrices?

  • Use molecularly imprinted polymers (MIPs) designed for Ketoprofen analogs. Key parameters:
    • pH 5 for maximum adsorption efficiency.
    • 8 mg polymer mass and 45 min contact time for equilibrium (extraction efficiency >90%) .
    • Selectivity coefficients (K’ = 7.7) against structurally similar compounds like fenoprofen .

Advanced Research Questions

Q. How can impurity profiles of rac-2',3',4'-Trimethyl Ketoprofen be systematically analyzed?

  • HPLC-MS with a gradient elution program (e.g., 0.1% formic acid in water/acetonitrile) to separate impurities such as 3-Acetylbenzophenone or 4-Methylbenzoyl derivatives .
  • Forced degradation studies under acidic/alkaline conditions to identify degradation products.
  • Use reference standards (e.g., Ketoprofen Impurity D) for quantification .

Q. What experimental designs improve the solubility of rac-2',3',4'-Trimethyl Ketoprofen in aqueous systems?

  • Deep eutectic solvents (DESs) with choline chloride (hydrogen bond acceptor) and glycerol (hydrogen bond donor) enhance solubility. Optimize molar ratios (e.g., 1:2 choline chloride:glycerol) via phase diagrams .
  • Co-solvency approaches using ethanol or PEG-400 (20-30% v/v) to increase bioavailability .

Q. How do hematological parameters correlate with rac-2',3',4'-Trimethyl Ketoprofen’s pharmacological effects in preclinical models?

  • In bovine studies, Ketoprofen analogs showed:
    • Increased red blood cell count (RBC: +15%) and hemoglobin (+10%) in early lactation.
    • Reduced neutrophil concentrations (−20%) and lymphocyte counts (−12%), indicating anti-inflammatory activity .
  • Correlate with metabolic markers (NEFA, BHB) using multivariate regression to assess systemic effects .

Q. How can machine learning models optimize formulation parameters for rac-2',3',4'-Trimethyl Ketoprofen?

  • Artificial neural networks (ANNs) trained on datasets of enhancer concentrations (e.g., O-ethyl-3-butylcyclohexanol) and permeation rates.
    • Input variables: Solubility, partition coefficient, enhancer concentration.
    • Output: Predicted transdermal flux (R² > 0.95 achievable) .

Q. How should researchers address contradictions in pharmacokinetic data for rac-2',3',4'-Trimethyl Ketoprofen?

  • Meta-analysis of existing studies to identify outliers.
  • In vitro-in vivo correlation (IVIVC) using dissolution profiles and plasma concentration-time curves.
  • Control variables: Animal strain (e.g., Sprague-Dawley vs. Wistar rats), dosing intervals, and feed composition .

Methodological Considerations

Q. What statistical approaches are recommended for analyzing dose-response relationships?

  • Non-linear regression (e.g., Hill equation) for EC₅₀/IC₅₀ determination.
  • ANOVA with Tukey’s post-hoc test to compare treatment groups (α = 0.05) .

Q. How can researchers validate the stability of rac-2',3',4'-Trimethyl Ketoprofen under storage conditions?

  • Accelerated stability testing at 40°C/75% RH for 6 months.
  • Monitor degradation via HPLC-UV and LC-MS/MS for oxidative byproducts .

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